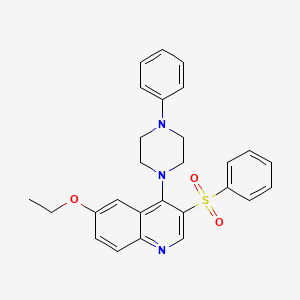

6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

Chemical Synthesis and Modifications

6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline is a compound that can undergo various chemical reactions to produce novel derivatives with potential applications in medicinal chemistry and materials science. For example, reactions with NH nucleophiles can yield quinoxaline, pyrimidine, and benzoylmalonic acid derivatives, showcasing its versatility in organic synthesis (Şener et al., 2004). Additionally, its derivatives have been synthesized for metabolite studies, such as TAK-603 metabolites, demonstrating its significance in drug metabolism research (Mizuno et al., 2006).

Biological Activities

This compound's derivatives have shown promising biological activities, including inhibition of Src kinase activity, which is crucial for understanding cancer biology and developing cancer therapies (Boschelli et al., 2007). Furthermore, the structural modification of this quinoline scaffold has led to compounds with antitumor activity, indicating its potential as a lead compound in anticancer drug development (Yamato et al., 1989).

Catalysis and Synthetic Methodologies

In synthetic chemistry, derivatives of 6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline have been used to develop new catalytic activities and methodologies. For instance, the synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction has been facilitated by novel catalysts, highlighting its role in advancing organic synthesis techniques (Murugesan et al., 2017).

Material Science Applications

Quinoline derivatives also find applications in material science, such as the development of new materials with unique optical and structural properties. The study of 4H-pyrano[3,2-c]quinoline derivatives has contributed to the understanding of the structural and optical properties of thin films, which could be beneficial for the development of optoelectronic devices (Zeyada et al., 2016).

Antimicrobial and Antifungal Research

Moreover, quinoline-based compounds have been evaluated for their antimicrobial and antifungal efficacy, demonstrating the potential of such derivatives in combating infectious diseases. The synthesis and characterization of quinoline-azosulphonanides clubbed molecules have shown promising results in antimicrobial activity studies (Journals et al., 2012).

Safety And Hazards

This would involve a study of the compound’s safety profile, including its toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.

Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound, potential applications, and areas of interest for further study.

properties

IUPAC Name |

3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-2-33-22-13-14-25-24(19-22)27(26(20-28-25)34(31,32)23-11-7-4-8-12-23)30-17-15-29(16-18-30)21-9-5-3-6-10-21/h3-14,19-20H,2,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKOMUBKURPDBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2701853.png)

![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2701854.png)

![N-(2-fluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2701855.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2701857.png)

![N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2701859.png)

![1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2701862.png)